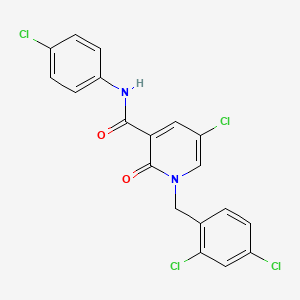

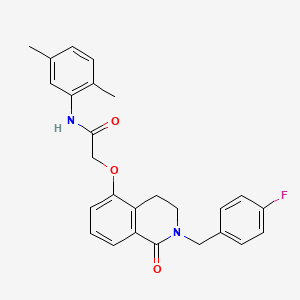

![molecular formula C23H29ClN4O4S2 B2614743 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1217000-16-2](/img/structure/B2614743.png)

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the dimethylaminoethyl group could potentially participate in reactions involving nucleophilic substitution, and the morpholinosulfonyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the dimethylaminoethyl group could potentially make the compound basic, and the morpholinosulfonyl group could potentially confer some degree of polarity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthetic Pathways : Research efforts have been dedicated to synthesizing novel compounds with potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been synthesized for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006). This highlights a common route in medicinal chemistry where derivatives of complex molecules are explored for their therapeutic potentials.

- Anticancer Agents : A study by Deady et al. (2005) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against various cancer cell lines, indicating the relevance of such compounds in developing anticancer therapies (Deady et al., 2005).

Corrosion Inhibition

- Materials Chemistry : Benzothiazole derivatives have been investigated for their role as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial in extending the life span of materials used in industrial processes (Hu et al., 2016).

Enzyme Inhibition

- Biochemistry : The design of sulfonamides incorporating 1,3,5-triazine motifs has shown significant enzyme inhibitory activity, including against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are targets in the treatment of diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Pharmacological Studies

- Gastroprokinetic Agents : The synthesis of benzamides and their metabolites, such as mosapride, indicates research interest in developing drugs that can enhance gastrointestinal motility. This is particularly relevant for treating conditions like gastroesophageal reflux disease (GERD) and gastroparesis (Kato et al., 1996).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-25(2)3)22(28)18-5-7-19(8-6-18)33(29,30)26-12-14-31-15-13-26;/h4-9,16H,10-15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBNVRWSOWBDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)

![1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2614672.png)

![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)